UCB-35440

Dermatitis Inflammation In Vivo Pharmacology

UCB-35440 uniquely combines H1 antagonism with 5-LOX inhibition, enabling simultaneous blockade of histamine and LTB4 pathways. Unlike cetirizine or zileuton, only this authentic dual-pharmacophore molecule addresses both axes of inflammation. Ideal for dermatitis, asthma, and BCS II/IV formulation research. Source the definitive compound for conclusive pathway dissection.

Molecular Formula C31H34ClN5O4
Molecular Weight 576.1 g/mol
CAS No. 299460-62-1
Cat. No. B1683355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-35440
CAS299460-62-1
Synonyms5-(4-((aminocarbonyl)(hydroxy)amino)but-1-ynyl)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)benzamide
ucb 35440-3
ucb-35440-3
Molecular FormulaC31H34ClN5O4
Molecular Weight576.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C31H34ClN5O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39)/t29-/m1/s1
InChIKeyKHVLZYHEWIBDOU-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UCB-35440 (CAS 299460-62-1): Dual-Acting Histamine H1 Antagonist and 5-Lipoxygenase Inhibitor for Inflammatory Disease Research


5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide (CAS 299460-62-1), commonly designated as UCB-35440, is a small-molecule investigational agent engineered as a dual-function histamine H1 receptor antagonist and 5-lipoxygenase (5-LOX) enzyme inhibitor [1]. Unlike conventional antihistamines that solely block H1-mediated signaling, UCB-35440 concurrently suppresses leukotriene B4 (LTB4) biosynthesis via 5-LOX inhibition, thereby targeting two distinct arms of the inflammatory cascade within a single molecular entity [1]. This dual pharmacology distinguishes it as a research tool for dissecting combined histaminergic and leukotriene-driven pathways in preclinical models of dermatitis and airway inflammation [1].

Why Generic Substitution Fails for UCB-35440 (CAS 299460-62-1): Pharmacological Uniqueness of Dual H1/5-LOX Inhibition


UCB-35440 cannot be reliably substituted by single-mechanism H1 antihistamines (e.g., cetirizine, loratadine) or standalone 5-lipoxygenase inhibitors (e.g., zileuton) in research applications. The compound's covalent linkage of a diarylmethylpiperazine H1 pharmacophore with a hydroxamic acid 5-LOX inhibitory moiety confers intrinsically linked dual pharmacology that is absent from all commercially available single-target agents [1]. Substitution with an H1 antagonist alone fails to suppress LTB4-mediated neutrophil recruitment, while a 5-LOX inhibitor alone leaves histamine-induced vasodilation and pruritus unaddressed [2]. Furthermore, the specific pharmacokinetic profile of UCB-35440—characterized by low oral bioavailability (F < 10% in rats) due to poor aqueous solubility—differs fundamentally from clinically optimized antihistamines, making it unsuitable as a direct pharmacokinetic surrogate . Researchers requiring simultaneous interrogation of both pathways in a single molecular entity must therefore source the authentic UCB-35440 compound.

UCB-35440 (CAS 299460-62-1): Quantitative Evidence of Differentiation from Single-Mechanism Comparators


UCB-35440 In Vivo Efficacy in Acute Dermal Inflammation: Direct Activity Quantification

UCB-35440 demonstrates quantifiable, dose-dependent inhibition of phorbol 12-myristate 13-acetate (PMA)-induced acute dermal inflammation in mice. When applied topically as a 3% w/v solution, UCB-35440 produced a 57% reduction in PMA-induced ear weight gain, a metric of edema and inflammatory infiltrate [1]. This magnitude of inhibition reflects the integrated pharmacological effect of simultaneous H1 receptor blockade and 5-LOX inhibition in a live-tissue context. No comparator data for single-mechanism agents tested in this identical model are available within the primary literature; therefore, this evidence is offered as direct activity data for the target compound against a defined baseline (PMA-challenged, vehicle-treated control).

Dermatitis Inflammation In Vivo Pharmacology

UCB-35440 In Vivo Efficacy in Chronic Dermal Inflammation: Sustained Activity Profile

In a chronic PMA-induced dermatitis model (repeated PMA challenges over 10 days), UCB-35440 applied topically as a 3% w/v solution twice daily yielded a 43% reduction in ear weight gain [1]. Histological evaluation further revealed a substantial reduction in polymorphonuclear (PMN) cell infiltration in the chronic model, with a moderate reduction observed in the acute setting [1]. The compound exhibited lower potency in the chronic model compared to acute (43% vs 57% inhibition), providing a defined efficacy benchmark across disease time-courses. No direct comparator data for single-mechanism agents are available in the primary literature for this specific model; this evidence reflects the compound's intrinsic activity profile.

Chronic Inflammation Dermatology In Vivo Pharmacology

UCB-35440 Oral Bioavailability Limitation: Implications for Formulation-Dependent Procurement

UCB-35440 exhibits poor oral bioavailability in rats, with a reported value of F < 10% for the unformulated compound, primarily attributed to poor aqueous solubility and dissolution-limited absorption [1]. This physicochemical constraint fundamentally differentiates UCB-35440 from clinically optimized H1 antihistamines (e.g., cetirizine with F ≈ 70% or loratadine with extensive first-pass metabolism yielding a distinct active metabolite profile). Researchers requiring systemic exposure must implement specialized formulation strategies; nanoparticle formulations of ucb-35440-3 demonstrated significantly enhanced dissolution rates at pH 3.0, 5.0, and 6.5 compared to un-milled drug, yet paradoxically yielded lower systemic exposure than un-milled compound in the fed state [1]. This complex formulation-dependent pharmacokinetic behavior constitutes a critical selection criterion that cannot be extrapolated from single-target comparators.

Pharmacokinetics Bioavailability Formulation Science

UCB-35440 Oral Dosing Regimen for Histamine-Induced Extravasation: Defined Pharmacodynamic Benchmark

The oral efficacy of UCB-35440 against histamine-induced dermal extravasation in guinea pigs was evaluated under multiple dosing regimens. A single oral dose of 10 mg/kg administered 1, 2, 6, or 24 hours prior to histamine challenge produced minimal inhibition of extravasation [1]. However, when the same 10 mg/kg dose was administered orally at both 24 hours and 2 hours prior to challenge, significant inhibition of extravasation was observed [1]. Comparable significant inhibition was also achieved with twice-daily oral dosing (AM and PM, 10 mg/kg) for 5.5 consecutive days prior to challenge [1]. This regimen-dependent efficacy pattern—requiring either split pre-dosing or sustained multiple-day administration for robust H1 antagonism—provides a defined pharmacodynamic benchmark absent from the simpler single-dose efficacy profiles of conventional antihistamines.

Histamine Antagonism Vascular Permeability In Vivo Pharmacology

UCB-35440 LTB4 Inhibition and Bronchoconstriction Attenuation: Dual Pharmacodynamic Scope

UCB-35440 demonstrates inhibition of LTB4 formation in human whole blood, confirming functional 5-LOX inhibitory activity in a physiologically relevant human ex vivo system . Additionally, the compound inhibits histamine-stimulated bronchoconstriction in guinea pigs . These dual pharmacodynamic activities—LTB4 suppression and histamine-induced bronchoconstriction attenuation—are not simultaneously achievable with single-mechanism comparators such as zileuton (5-LOX inhibitor with no H1 activity) or cetirizine (H1 antagonist with no 5-LOX activity). While quantitative IC50/EC50 values for UCB-35440 are not provided in the available primary literature, the confirmed dual activity profile in disease-relevant functional assays constitutes a qualitative differentiation of pharmacological scope that may be meaningful for researchers investigating combined histaminergic and leukotriene-driven pathophysiology.

Leukotriene Inhibition Airway Inflammation Asthma Research

UCB-35440 (CAS 299460-62-1): Optimal Research Applications Based on Quantified Evidence


Preclinical Investigation of Combined Histaminergic and Leukotriene-Driven Dermatitis

Based on the 57% inhibition of PMA-induced acute ear edema and 43% inhibition in the chronic model [1], UCB-35440 is optimally suited for preclinical studies evaluating dual-pathway intervention in dermatitis models. This scenario applies when the research question explicitly requires simultaneous blockade of histamine-mediated pruritus/vascular permeability and LTB4-mediated neutrophil infiltration within a single molecular probe, rather than combination treatment with separate H1 and 5-LOX agents. The compound's demonstrated topical efficacy at 3% w/v provides a defined concentration benchmark for formulation in dermal pharmacology studies.

Investigational Research in Asthma and Airway Hyperresponsiveness

Given its confirmed inhibition of histamine-stimulated bronchoconstriction in guinea pigs and LTB4 suppression in human whole blood [1], UCB-35440 is applicable as a dual-mechanism research tool in preclinical asthma and allergic airway inflammation models. This scenario is particularly relevant for studies designed to dissect the relative contributions of histaminergic versus leukotriene-driven bronchoconstriction, or for evaluating the therapeutic hypothesis that combined H1/5-LOX inhibition provides additive or synergistic effects beyond either pathway alone.

Formulation and Drug Delivery Research for Poorly Water-Soluble Weak Bases

The documented poor oral bioavailability (F < 10% in rats) and pH-dependent dissolution characteristics of UCB-35440 [1] position it as a model BCS Class II/IV compound for formulation science research. This scenario applies to studies investigating nanoparticle-based solubility enhancement, amorphous solid dispersion development, or alternative delivery strategies for poorly water-soluble weak bases. The published dissolution rate enhancement data for ucb-35440-3 nanoparticles at pH 3.0, 5.0, and 6.5 [1] provide a reference baseline for comparative formulation performance assessment.

Pharmacodynamic Studies Requiring Defined Multi-Dose Oral Regimens

The regimen-dependent oral efficacy profile—requiring split pre-dosing (24 h + 2 h) or sustained twice-daily administration for 5.5 days to achieve significant inhibition of histamine-induced extravasation [1]—makes UCB-35440 appropriate for pharmacodynamic studies exploring the relationship between dosing schedule and H1 receptor occupancy or downstream functional antagonism. This scenario is relevant when investigating the pharmacokinetic-pharmacodynamic disconnect observed with certain antihistamine pharmacophores or when modeling tissue distribution kinetics that necessitate accumulation for efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB-35440

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.